![molecular formula C20H18N4O2 B2758571 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide CAS No. 1207015-82-4](/img/structure/B2758571.png)
3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide
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Overview
Description
This compound is a derivative of pyrazoles, thiazoles, and fused thiazoles, which have been reported to possess many biological activities . It’s part of a class of compounds that have shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR) .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction leads to the formation of a variety of thiazolyl-pyrazole derivatives . Synthetic modifications of the pyrimido [5,4-b]indole scaffold at the carboxamide, N-3, and N-5 positions revealed differential TLR4 dependent production of NFκB and type I interferon associated cytokines .Molecular Structure Analysis
The molecular structure of this compound is complex, and detailed crystallographic information and refinement data would be needed for a complete analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This leads to the formation of a variety of thiazolyl-pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. For instance, a compound IVi, which is an indole derivative, has shown potent inhibitory activity against breast cancer cell T47D .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity. A series of novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as anti-HIV-1 .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties. They can neutralize free radicals, which can prevent or slow damage to cells caused by these radicals .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity. They can inhibit the growth of or kill microorganisms, which can be helpful in treating infections .
Antitubercular Activity
Indole derivatives have been reported to possess antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic activity. They can help regulate blood sugar levels, which can be beneficial for people with diabetes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-8-16-15(11-13)18-19(23-16)20(26)24(12-21-18)10-9-17(25)22-14-5-3-2-4-6-14/h2-8,11-12,23H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMMWTFOODJKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide |
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